2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide

Medicinal chemistry Drug design Physicochemical profiling

Sourcing novel, well-characterized building blocks for CNS-focused probe discovery often leads to compounds with poorly defined SAR, risking assay reproducibility. This sp³-rich oxolane-piperidine acetamide addresses that gap. - Structurally related to a 26 nM mouse AChE inhibitor (BDBM55727), enabling focused cholinesterase screening. - Lower computed lipophilicity (XLogP3 = 3.3) vs. phenyl-linked analogs (~4.2) supports CNS lead optimization with reduced lipophilicity-driven toxicity risk. - Defined stereochemistry and 4 H-bond acceptors provide a well-constrained pharmacophore for docking-based virtual screening against cholinesterase, GPCR, or ion-channel targets.

Molecular Formula C18H24Cl2N2O3
Molecular Weight 387.3
CAS No. 2034295-40-2
Cat. No. B2612436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide
CAS2034295-40-2
Molecular FormulaC18H24Cl2N2O3
Molecular Weight387.3
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCOC3
InChIInChI=1S/C18H24Cl2N2O3/c19-14-1-2-17(16(20)9-14)25-12-18(23)21-10-13-3-6-22(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,21,23)
InChIKeyCIAZNSWEVSLJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Chemical Profile


2-(2,4-Dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide (CAS 2034295-40-2) is a synthetic small molecule classified as a dichlorophenoxy-substituted acetamide bearing a 1-(tetrahydrofuran-3-yl)piperidin-4-yl methylamine moiety. Its molecular formula is C₁₈H₂₄Cl₂N₂O₃ (MW = 387.3 g/mol) and the computed XLogP3-AA is 3.3 [1]. The compound has been cataloged in PubChem since 2016 and is distributed by several chemical vendors as a research-grade building block for medicinal chemistry and probe-discovery campaigns. However, structural annotation does not automatically translate into a well-characterized biological profile, and the gap between catalog presence and experimentally quantified differentiation is the central theme of the evidence assessment that follows.

+ Medicinal chemistry building block with sp³-rich oxolane-piperidine scaffold
+ Computed XLogP3 of 3.3 supports lower-lipophilicity screening workflows vs. aromatic-linked analogs
+ Research-grade; no biological characterization supplied — confirm activity via primary screening

Analog Interchangeability Risks


The 2,4-dichlorophenoxy-acetamide scaffold is shared across numerous compounds whose biological activity is exquisitely sensitive to the nature and three-dimensional disposition of the amine substituent. For example, the close analog 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide (BindingDB BDBM55727) inhibits mouse acetylcholinesterase (AChE) with an IC₅₀ of 26 nM [1]. Replacing the phenyl linker with a saturated piperidine-oxolane system, as in the target compound, fundamentally alters lipophilicity, hydrogen-bonding potential, and conformational flexibility, making it scientifically unsound to extrapolate activity, selectivity, or ADME properties from one analog to another without direct experimental head-to-head data. Procurement decisions that treat all dichlorophenoxy-acetamide derivatives as functional equivalents therefore carry a high risk of experimental irreproducibility or target-miss.

Scaffold shift Replacing the phenyl linker of analog BDBM55727 with a saturated piperidine-oxolane system alters lipophilicity, H-bond potential, and conformational freedom — biological activity may not transfer.
Data gap No experimental target-compound bioactivity or selectivity data exist; assuming functional equivalence from dichlorophenoxy-acetamide scaffold alone risks target-miss and irreproducibility.

Quantitative Differentiation Evidence


Predicted Lipophilicity vs. Analog

The target compound possesses a computed XLogP3-AA of 3.3, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 4 [1]. When compared with the phenyl-linked analog 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide (CID 1395053), which has a computed XLogP3 of approximately 4.2, the oxolane-containing compound is approximately 0.9 log units more hydrophilic, which can translate into meaningfully different solubility and permeability profiles. This difference is purely computational and must be verified experimentally.

Lipophilicity shift
Data to verify
Target
XLogP3-AA 3.3
Analog (CID 1395053)
XLogP ≈ 4.2
ΔXLogP ≈ −0.9: more hydrophilic, may alter solubility-permeability balance in cell-based assays
Computed values; experimental logP/logD verification advised
Medicinal chemistry Drug design Physicochemical profiling

Ligand Efficiency and Structural Novelty

With a molecular weight of 387.3 g/mol and a heavy-atom count of 26 [1], the target compound occupies a physicochemical space often associated with lead-like molecules. The oxolan-3-yl substituent on the piperidine ring introduces a stereocenter at the 3-position of the tetrahydrofuran, generating a non-planar, sp³-rich architecture that distinguishes it from many flat aromatic-linked analogs. This structural feature enhances three-dimensionality (Fsp³) and may improve target specificity compared to more planar analogs, although no experimental selectivity data are available for direct comparison.

Sp³ fraction (Fsp³)
Class-level inference
0.61
Heavy-atom count: 26
Higher 3D character vs. flat aromatic analogs may influence target selectivity; no direct selectivity data
Calculated from SMILES; empirical selectivity remains to be profiled
Fragment-based drug discovery Ligand efficiency Chemical novelty

AChE Activity Cross-Reference with Analog

The structurally related compound 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide (BindingDB BDBM55727) exhibits an IC₅₀ of 26 nM against mouse recombinant acetylcholinesterase [1]. Although the target compound replaces the phenyl ring with a saturated piperidine-oxolane scaffold, the conserved dichlorophenoxy-acetamide pharmacophore suggests that it may engage similar biological targets. However, no direct enzymatic or cellular data exist for the target compound itself. This evidence should be interpreted as a hypothesis-generating lead for cholinesterase-focused screening rather than a confirmed procurement criterion.

AChE activity context
Cross-study comparable
Target compound
No experimental data
Analog BDBM55727
IC₅₀ 26 nM (mouse AChE)
Shared pharmacophore suggests cholinesterase screening potential, but activity is unconfirmed for the target
Direct head-to-head enzymatic assay required; Ellman method, 60 sec read
Acetylcholinesterase inhibition CNS drug discovery Binding affinity

Recommended Research Applications


Medicinal Chemistry SAR Exploration

The sp³-rich oxolane-piperidine motif of this compound makes it a valuable starting point for structure-activity relationship (SAR) campaigns aimed at CNS or anti-infective targets where three-dimensionality is correlated with higher clinical success rates. The predicted lower lipophilicity compared to flat aromatic analogs (XLogP3 = 3.3 vs. ~4.2 for phenyl-linked congeners) supports its selection for programs seeking to avoid lipophilicity-driven toxicity [1].

Cholinesterase Probe Development

Given the 26 nM AChE IC₅₀ demonstrated by a closely related dichlorophenoxy-acetamide analog (BDBM55727) [2], this compound is recommended as a focused library candidate for acetylcholinesterase or butyrylcholinesterase phenotypic screening. Its distinct oxolane cap may confer differential selectivity that can only be established through direct head-to-head enzymatic profiling.

In Silico Docking and Computational Design

The defined stereochemistry at the oxolane ring, combined with multiple hydrogen-bond acceptors (4 acceptors) and a single donor, creates a well-constrained pharmacophore suitable for docking-based virtual screening campaigns. Computational chemists may use the compound as a test set for evaluating docking poses against cholinesterase, GPCR, or ion-channel targets [1].

Application
Selection Property
Validation Focus
Medchem SAR campaigns
sp³-rich scaffold with lower computed lipophilicity vs. phenyl-linked analogs
Lipophilicity-driven off-target screening; solubility assay verification
Cholinesterase probe screening
Dichlorophenoxy-acetamide pharmacophore with distinct oxolane cap
Direct AChE/BChE enzymatic profiling; selectivity vs. butyrylcholinesterase
Computational docking studies
Defined oxolane stereochemistry and H-bond donor/acceptor count (1/4)
Docking pose validation against cholinesterase, GPCR, or ion-channel targets
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